methyl 3-methoxy-4-oxobutanoate
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Description
Methyl 3-methoxy-4-oxobutanoate, also known as Methyl 4-methoxy-3-oxobutanoate or Butanoic acid, 4-methoxy-3-oxo-, methyl ester, is a chemical compound with the molecular formula C6H10O4 . It appears as a clear, colorless liquid .
Synthesis Analysis
The synthesis of Methyl 3-methoxy-4-oxobutanoate involves several steps. One method includes the use of industrial sodium hydride and a metallic alkaline compound in a reaction vessel. The vessel is filled with tetrahydrofuran (THF) and an inert gas. The reaction vessel’s internal temperature is set to 15-25°C. Methanol and 4-chloroacetoacetic acid methyl ester are added to the mixture at a temperature below 20°C. The reaction continues for 4-6 hours, then the temperature is increased to 20-25°C for an additional 4-15 hours .Molecular Structure Analysis
The molecular structure of Methyl 3-methoxy-4-oxobutanoate is characterized by the presence of a methoxy group (-OCH3) and a carbonyl group (C=O). The compound has a molecular weight of 146.14 .Chemical Reactions Analysis
Methyl 3-methoxy-4-oxobutanoate exhibits reactivity as both an ester and a ketone. It can undergo esterification reactions with alcohols, resulting in the formation of different esters. Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group .Physical And Chemical Properties Analysis
Methyl 3-methoxy-4-oxobutanoate is a clear, colorless liquid. It has a boiling point of 89°C and a density of 1.12 g/cm3. The refractive index is 1.43 at 20°C .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-methoxy-4-oxobutanoate involves the condensation of ethyl acetoacetate with methanol in the presence of a strong acid catalyst, followed by esterification with methyl iodide.", "Starting Materials": [ "Ethyl acetoacetate", "Methanol", "Strong acid catalyst", "Methyl iodide" ], "Reaction": [ "Step 1: Ethyl acetoacetate is mixed with methanol and a strong acid catalyst, such as sulfuric acid or hydrochloric acid.", "Step 2: The mixture is heated under reflux for several hours to promote the condensation reaction, forming methyl 3-methoxy-4-oxobutanoate.", "Step 3: The resulting product is then esterified with methyl iodide in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide.", "Step 4: The mixture is heated under reflux again for several hours to promote the esterification reaction, forming the final product, methyl 3-methoxy-4-oxobutanoate." ] } | |
CAS RN |
75383-99-2 |
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.1 |
Purity |
90 |
Origin of Product |
United States |
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